molecular formula C13H25F3O B14130570 1,1,1-Trifluoro-2-tridecanol

1,1,1-Trifluoro-2-tridecanol

Cat. No.: B14130570
M. Wt: 254.33 g/mol
InChI Key: IOSSFFLUYOSZSC-UHFFFAOYSA-N
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Description

1,1,1-Trifluorotridecan-2-ol is an organic compound with the molecular formula C13H25F3O. It is a colorless to yellow liquid that is used in various chemical applications. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluorotridecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of 1,1,1-trifluorotridecan-2-ol often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorotridecan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1-trifluorotridecan-2-one.

    Reduction: The compound can be reduced to form 1,1,1-trifluorotridecane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: 1,1,1-Trifluorotridecan-2-one

    Reduction: 1,1,1-Trifluorotridecane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,1,1-Trifluorotridecan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1,1-trifluorotridecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorotridecan-2-one: The oxidized form of 1,1,1-trifluorotridecan-2-ol.

    1,1,1-Trifluorotridecane: The reduced form of 1,1,1-trifluorotridecan-2-ol.

    1,1,1-Trifluorodecan-2-ol: A shorter-chain analog with similar chemical properties.

Uniqueness

1,1,1-Trifluorotridecan-2-ol is unique due to its specific chain length and the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H25F3O

Molecular Weight

254.33 g/mol

IUPAC Name

1,1,1-trifluorotridecan-2-ol

InChI

InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3

InChI Key

IOSSFFLUYOSZSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(F)(F)F)O

Origin of Product

United States

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